N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
CAS No.: 5724-39-0
Cat. No.: VC11321998
Molecular Formula: C24H26N2O3S2
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5724-39-0 |
|---|---|
| Molecular Formula | C24H26N2O3S2 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide |
| Standard InChI | InChI=1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27) |
| Standard InChI Key | KWXXDODLVVILMH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC |
| Canonical SMILES | CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC |
Introduction
N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is a complex organic compound characterized by its unique structural features, which include a central glycinamide unit substituted with various aromatic groups. The compound's molecular formula is C24H26N2O3S2, indicating a combination of aromatic rings, sulfonyl groups, and amino functionalities that contribute to its potential biological activities.
Synthesis and Preparation
The synthesis of N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide can be approached through multi-step organic synthesis techniques. A possible route includes the reaction of appropriate precursors to form the glycinamide core, followed by the introduction of the sulfonyl and methylsulfanyl groups through further chemical transformations.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including enzyme inhibition and antimicrobial properties. Sulfonamides are known for their antibacterial effects, while compounds containing methylsulfanyl groups may demonstrate enhanced lipophilicity and bioactivity due to their ability to interact with biological membranes.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-Methylphenyl)-N'-(4-methylphenyl)sulfonamide | Similar aryl substitutions | Antibacterial |
| N-(4-Chlorophenyl)-N'-(methylsulfonyl)glycinamide | Halogenated aryl group | Enzyme inhibition |
| N-(Phenyl)-N'-(methylsulfonyl)acetamide | Simplified structure | Moderate activity |
Research Findings and Future Directions
Interaction studies are crucial for understanding how N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide interacts with biological targets. Techniques such as molecular docking studies could elucidate binding affinities with specific enzymes or receptors. Additionally, in vitro assays could assess its inhibitory effects on relevant enzymes like acetylcholinesterase or glucosidase.
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